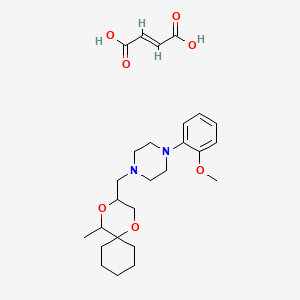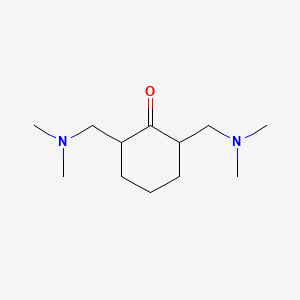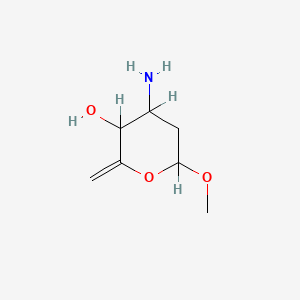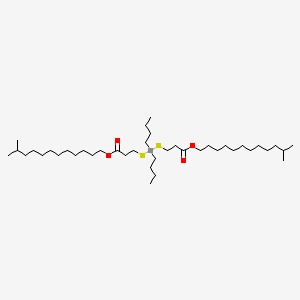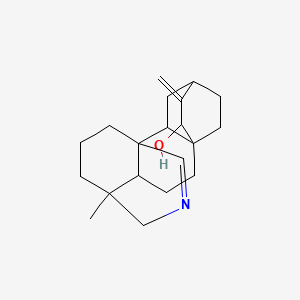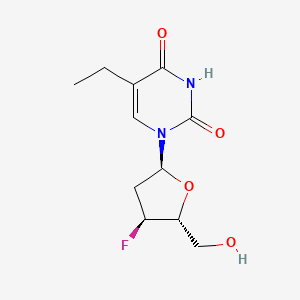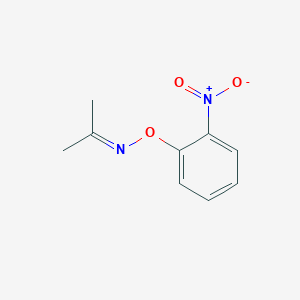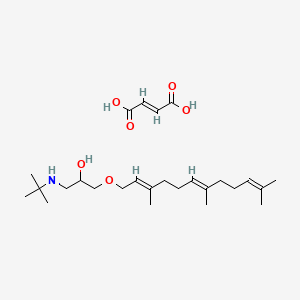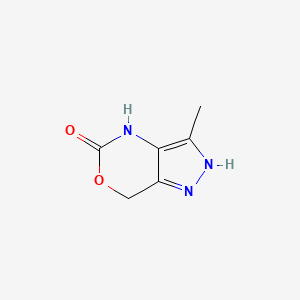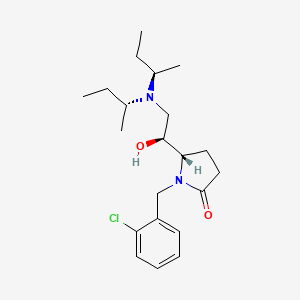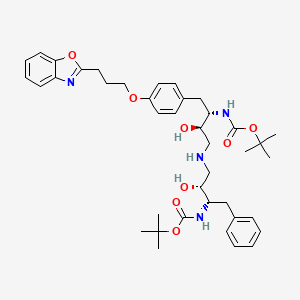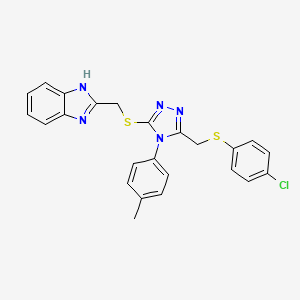
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl and methylphenyl groups, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the triazole ring and the subsequent attachment of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole involves its interaction with specific molecular targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or interfere with cellular processes, resulting in antimicrobial or anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different functional groups.
Triazole Derivatives: Molecules featuring the triazole ring, which may have varying substituents.
Chlorophenyl and Methylphenyl Compounds: Compounds containing chlorophenyl or methylphenyl groups, which contribute to their chemical properties.
Uniqueness
The uniqueness of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole lies in its combination of functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
81863-71-0 |
|---|---|
Molekularformel |
C24H20ClN5S2 |
Molekulargewicht |
478.0 g/mol |
IUPAC-Name |
2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H20ClN5S2/c1-16-6-10-18(11-7-16)30-23(15-31-19-12-8-17(25)9-13-19)28-29-24(30)32-14-22-26-20-4-2-3-5-21(20)27-22/h2-13H,14-15H2,1H3,(H,26,27) |
InChI-Schlüssel |
GYLNSXPBNROJQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)CSC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


